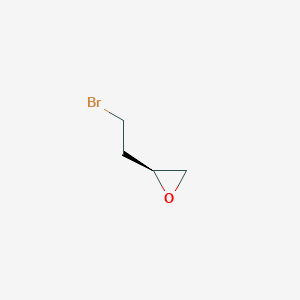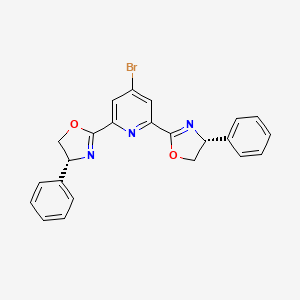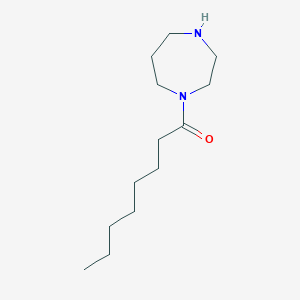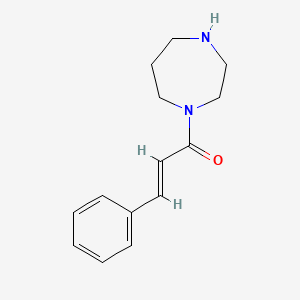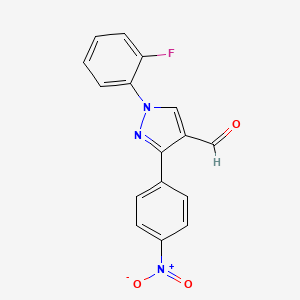
1-(2-氟苯基)-3-(4-硝基苯基)-1H-吡唑-4-甲醛
描述
1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H10FN3O3 and its molecular weight is 311.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
1-(2-氟苯基)-3-(4-硝基苯基)-1H-吡唑-4-甲醛及其相关化合物已被探索其合成和结构特性。诸如“N-取代吡唑啉的合成和晶体结构”的研究提供了对类似吡唑化合物的合成及其 X 射线晶体结构测定的见解,强调了吡唑和取代环之间的二面角的重要性 (Loh 等人,2013)。
抗菌应用
对吡唑衍生物的抗菌潜力的研究具有重要意义。例如,“基于杂环部分的新型壳聚糖席夫碱的合成、表征和抗菌活性”研究了吡唑的壳聚糖衍生物对各种细菌和真菌菌株的抗菌活性 (Hamed 等人,2020)。
红外光谱和分子对接研究
诸如“3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛的红外光谱、结构和光学性质以及分子对接研究”之类的研究深入研究了分子结构、振动频率和分子对接,表明在磷酸二酯酶抑制活性等领域具有潜力 (Mary 等人,2015)。
非线性光学性质
探索吡唑基化合物的非线性光学性质是另一个应用领域。例如,“基于吡唑的 NLOphores:合成、光物理、DFT、TDDFT 研究”展示了吡唑衍生物在非线性光学中的潜力,并得到了理论研究的支持 (Lanke & Sekar,2016)。
衍生物的合成
1-(2-氟苯基)-3-(4-硝基苯基)-1H-吡唑-4-甲醛的衍生物的合成和研究构成了研究的核心方面。诸如“3-(4-氟苯基)-1H-吡唑-4-甲醛在氮杂和二氮菲衍生物合成中的作用”之类的论文有助于合成新的衍生物,提供了对这些化合物在有机合成中的多功能性的见解 (Kozlov & Gusak,2007)。
生物活性
对生物活性的研究,包括抗菌、抗氧化、抗炎和镇痛活性,是一个重要的研究领域。诸如“一些新的 3-(2'-噻吩基)吡唑基杂环的合成、抗菌、抗氧化、抗炎和镇痛活性”之类的论文展示了这些多样的生物活性,突出了吡唑衍生物在药理学中的潜力 (Abdel-Wahab 等人,2012)。
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3/c17-14-3-1-2-4-15(14)19-9-12(10-21)16(18-19)11-5-7-13(8-6-11)20(22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQFKQFKYSPRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


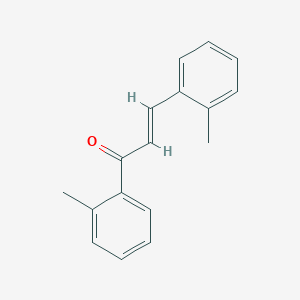
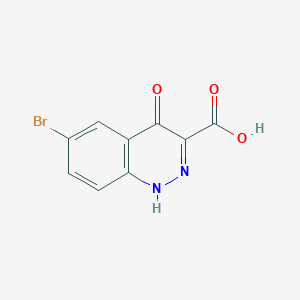

![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)

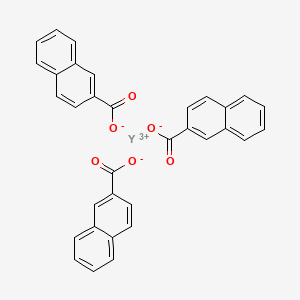
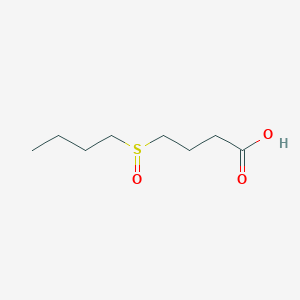
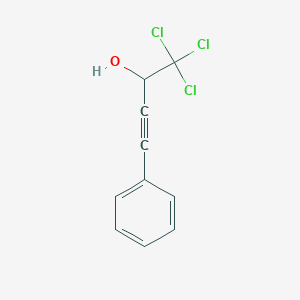
![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)
![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)
